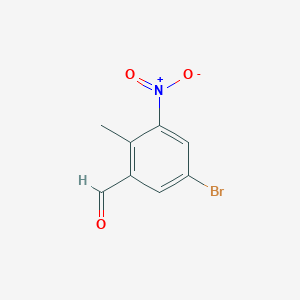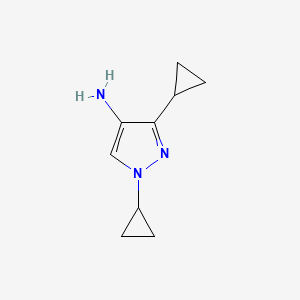
1,3-dicyclopropyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dicyclopropyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C9H13N3. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The compound features a pyrazole ring substituted with two cyclopropyl groups and an amine group, making it an interesting subject for chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dicyclopropyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α-bromo ketones under mild conditions . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition reaction with terminal alkynes . These methods offer broad substrate scope and excellent functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dicyclopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Bromine, hydrogen peroxide
Reduction: Hydrazine, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1,3-Dicyclopropyl-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-dicyclopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trinitro-1H-pyrazole
- 3,4-Dinitro-1H-pyrazol-5-amine
- 3,5-Dinitro-1H-pyrazol-4-amine
- 3-Nitro-1H-1,2,4-triazol-5-amine
Uniqueness
1,3-Dicyclopropyl-1H-pyrazol-4-amine is unique due to its dual cyclopropyl substitution, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of novel materials and bioactive molecules .
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1,3-dicyclopropylpyrazol-4-amine |
InChI |
InChI=1S/C9H13N3/c10-8-5-12(7-3-4-7)11-9(8)6-1-2-6/h5-7H,1-4,10H2 |
Clé InChI |
JGJAMGXHPFYLRU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN(C=C2N)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


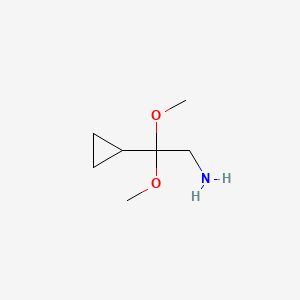
![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)
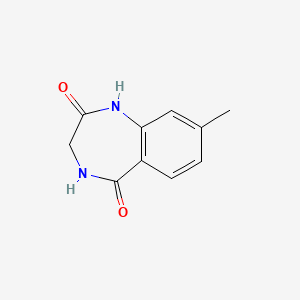
![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)
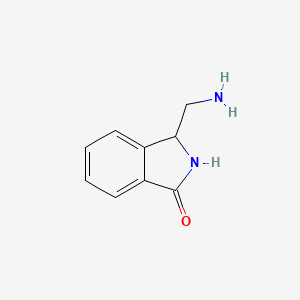
![4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride](/img/structure/B13576536.png)
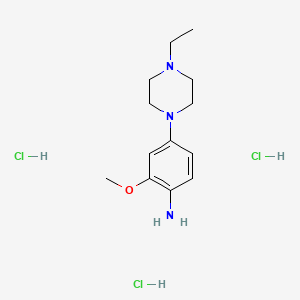
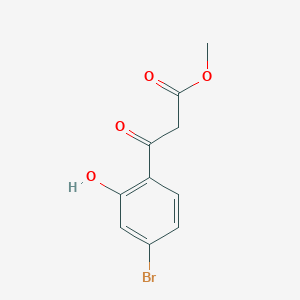

![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)

![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
